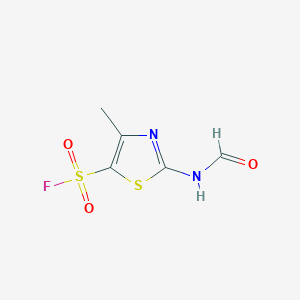
N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features an azetidine ring, a benzyl group substituted with a benzyloxy moiety, and a difluorobenzoyl group, all contributing to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following stages:
Preparation of Azetidine-3-carboxylic Acid: This involves the reaction of azetidine with carbon dioxide in the presence of a base, such as sodium hydroxide.
Formation of 3,4-Difluorobenzoyl Chloride: This is achieved by the reaction of 3,4-difluorobenzoic acid with thionyl chloride.
Coupling Reaction: The azetidine-3-carboxylic acid is then reacted with 3,4-difluorobenzoyl chloride in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate azetidine-3-carboxamide.
Introduction of the Benzyloxybenzyl Group: The final step involves the nucleophilic substitution of the intermediate with 4-(benzyloxy)benzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
For industrial-scale production, the above synthetic route is optimized to enhance yield and purity. This may involve the use of alternative reagents or solvents, advanced purification techniques like recrystallization or chromatography, and rigorous control of reaction conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azetidine ring can undergo oxidation to form azetidin-2-one derivatives.
Reduction: The benzyl group can be selectively reduced to form the corresponding benzyl alcohol.
Substitution: The benzyl and benzyloxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
Scientific Research Applications
N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe in cell biology experiments.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Potentially useful in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluorobenzoyl group is often involved in binding interactions, while the azetidine ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)piperidine-3-carboxamide
N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)pyrolidine-3-carboxamide
N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)morpholine-3-carboxamide
Unique Features
Compared to these similar compounds, N-(4-(benzyloxy)benzyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is unique due to its azetidine ring, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it a valuable compound for exploring new chemical reactivity and biological activities.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N2O3/c26-22-11-8-19(12-23(22)27)25(31)29-14-20(15-29)24(30)28-13-17-6-9-21(10-7-17)32-16-18-4-2-1-3-5-18/h1-12,20H,13-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHNSZZZGADNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)
![2-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2953982.png)

![N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2953994.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
![5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2953997.png)
![2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)
